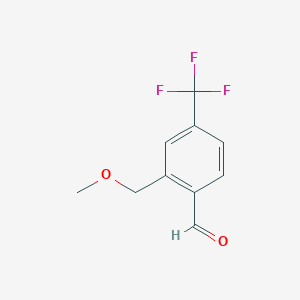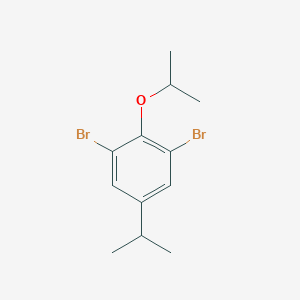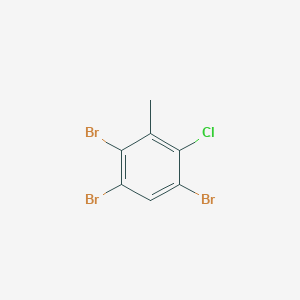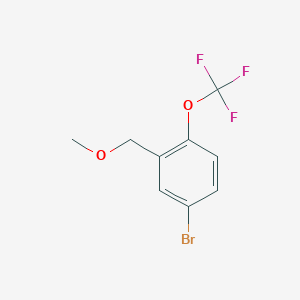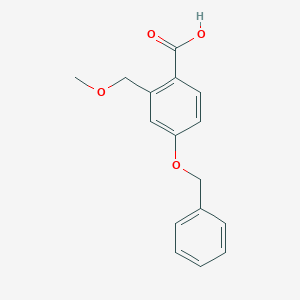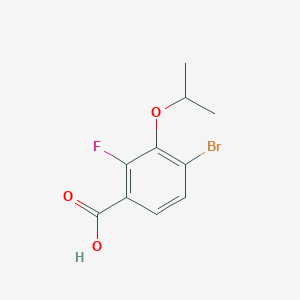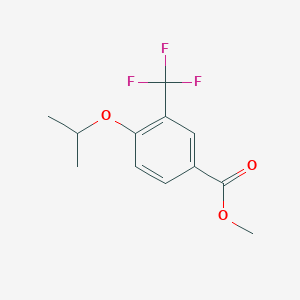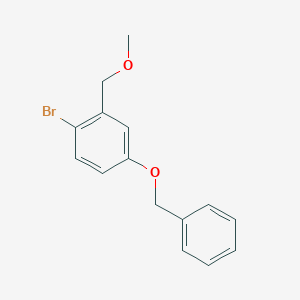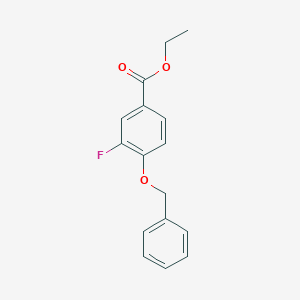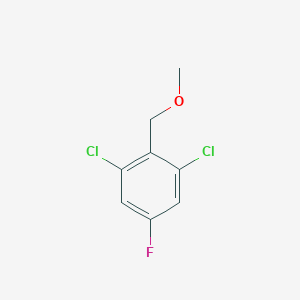
1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2379322-20-8 . It has a molecular weight of 209.05 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Mechanism of Action
1,3-DCFMB acts as a nucleophile in organic synthesis, and is capable of forming covalent bonds with electrophilic substrates. It is also capable of forming hydrogen bonds with other molecules, and is able to interact with other molecules through van der Waals forces. Additionally, 1,3-DCFMB is capable of forming complexes with metal ions, and can act as a Lewis acid in certain reactions.
Biochemical and Physiological Effects
1,3-DCFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various infections. Additionally, it has been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of various inflammatory conditions. Additionally, 1,3-DCFMB has been shown to have anti-tumor activity, and has been used in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
1,3-DCFMB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 1,3-DCFMB in laboratory experiments is its low cost and availability. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, 1,3-DCFMB is a volatile compound, and must be handled with care to avoid contamination. Additionally, it is a toxic compound, and must be handled with appropriate safety precautions.
Future Directions
1,3-DCFMB has a wide range of potential applications in the medical and scientific fields, and there are a number of potential future directions for its use. For example, it could be used in the development of new pharmaceuticals or in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic methods or in the synthesis of new organic compounds. Additionally, 1,3-DCFMB could be used in the development of new imaging techniques or in the synthesis of new fluorescent probes and dyes. Finally, 1,3-DCFMB could be used in the development of new drug delivery systems or in the synthesis of new biomaterials.
Synthesis Methods
1,3-DCFMB is synthesized through a nucleophilic substitution reaction between 1,3-dichlorobenzene and 2-methoxy-5-fluoromethylbenzyl chloride. This reaction is typically carried out in an inert solvent such as dichloromethane, and is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a colorless liquid.
Scientific Research Applications
1,3-DCFMB is a versatile compound that has a variety of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals, and is also used as a reagent in organic synthesis. It is also used in the synthesis of other organic compounds, such as heterocyclic compounds, as well as in the synthesis of inorganic compounds, such as metal complexes. Additionally, 1,3-DCFMB has been used in the synthesis of bioactive compounds, such as peptides and peptidomimetics, and in the synthesis of fluorescent probes and dyes.
Safety and Hazards
properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDLMRGOKKOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


